molecular formula C6H6ClN3 B15071820 Pyrimidine, 4-(1-aziridinyl)-6-chloro- CAS No. 14673-04-2

Pyrimidine, 4-(1-aziridinyl)-6-chloro-

Katalognummer: B15071820
CAS-Nummer: 14673-04-2
Molekulargewicht: 155.58 g/mol
InChI-Schlüssel: MMXBUFOHHCHMGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aziridin-1-yl)-6-chloropyrimidine is a compound that features both an aziridine ring and a chloropyrimidine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Chloropyrimidines are derivatives of pyrimidine, a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes 4-(aziridin-1-yl)-6-chloropyrimidine an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aziridin-1-yl)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the electrophilic carbon in the chloropyrimidine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 4-(aziridin-1-yl)-6-chloropyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aziridin-1-yl)-6-chloropyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different amine derivatives.

    Oxidation: The compound can be oxidized to form aziridine N-oxides.

    Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Various amine derivatives depending on the nucleophile used.

    Oxidation: Aziridine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Aziridin-1-yl)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of 4-(aziridin-1-yl)-6-chloropyrimidine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce DNA crosslinking and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aziridine-1-carbaldehyde oxime derivatives: Known for their cytotoxic activity and potential as anticancer agents.

    Aziridine derivatives: Used in the synthesis of various nitrogen-containing compounds and pharmaceuticals.

Uniqueness

4-(Aziridin-1-yl)-6-chloropyrimidine is unique due to the presence of both an aziridine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple fields.

Eigenschaften

CAS-Nummer

14673-04-2

Molekularformel

C6H6ClN3

Molekulargewicht

155.58 g/mol

IUPAC-Name

4-(aziridin-1-yl)-6-chloropyrimidine

InChI

InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2

InChI-Schlüssel

MMXBUFOHHCHMGK-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C2=CC(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.